1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol
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Overview
Description
1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol is a chemical compound with the molecular formula C7H9ClFNOS and a molecular weight of 209.67 g/mol This compound is characterized by the presence of a chlorothiophene ring, an amino group, and a fluoropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol typically involves the reaction of 2-chlorothiophene with an appropriate amine and fluorinated alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Techniques such as continuous flow reactors and advanced purification methods may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorothiophen-2-yl)thiazol-2-amine: Used for analgesia and inflammation treatment.
Schiff Bases: Synthesized from heterocyclic/aromatic aldehydes and amines, with potential antimicrobial properties.
Uniqueness
1-[(2-Chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorinated alcohol moiety, in particular, may enhance its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H9ClFNOS |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-[(2-chlorothiophen-3-yl)amino]-3-fluoropropan-2-ol |
InChI |
InChI=1S/C7H9ClFNOS/c8-7-6(1-2-12-7)10-4-5(11)3-9/h1-2,5,10-11H,3-4H2 |
InChI Key |
GSEVIEMFLKLJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1NCC(CF)O)Cl |
Origin of Product |
United States |
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